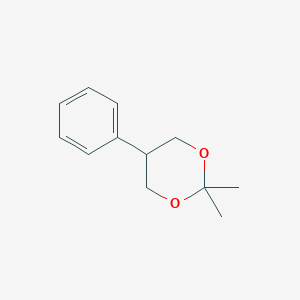
Cyclohexylmethyl methanesulfonate
Overview
Description
Cyclohexylmethyl methanesulfonate (CMMS) is an organic compound that has been used in various laboratory experiments and research studies due to its unique properties. It is a highly reactive compound, which makes it attractive for a variety of applications. It is also a non-toxic and non-flammable compound, making it a safe and easy-to-handle material.
Scientific Research Applications
Microbial Metabolism of Methanesulfonic Acid : Some specialized methylotrophs use methanesulfonic acid as a carbon and energy substrate to support growth. Methanesulfonate oxidation is initiated by cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Catalytic Activity in Esterification Reactions : Methanesulfonic acid derivatives, such as copper methanesulfonate, have been utilized as catalysts in esterification of acetic acid with alcohols, showing higher catalytic activity than other Lewis acids (Liu Li-jun, 2004).
Reductive Ring-Opening of O-Benzylidene Acetals : Methanesulfonic acid has been used as an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, showing normal regioselectivity (Zinin et al., 2007).
Catalysis in Durable-Press Treatments of Cotton : Methanesulfonic acid has been investigated as a catalyst for finishing cotton to produce durable-press properties. It requires subsequent washing to remove residual acidity (Reinhardt et al., 1973).
Use in the Production of Linear Alkylbenzenes : Methanesulfonic acid has been used as a catalyst for the electrophilic addition of long-chain olefins such as 1-dodecene to benzene, representing an environmentally benign alkylation route (Luong et al., 2004).
Amino Acid Analysis of Proteins : Methanesulfonic acid is used in analytical procedures for precise amino acid composition analysis of proteins or peptides, utilizing 4 N methanesulfonic acid as a catalyst for hydrolysis (Simpson et al., 1976).
Mechanism of Action
Target of Action
Cyclohexylmethyl methanesulfonate, like other methanesulfonates, is a type of biological alkylating agent . The primary targets of these agents are dihydric and polyhydric alcohols . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu .
Mode of Action
The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .
Biochemical Pathways
For example, Methyl methanesulfonate (MMS) acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .
Pharmacokinetics
Methanesulfonates like mms are known to have complex pharmacokinetics . MMS is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .
Result of Action
Methanesulfonates in general are known to cause changes at the molecular and cellular level due to their alkylating properties .
Safety and Hazards
Cyclohexylmethyl methanesulfonate is classified as a flammable liquid (Category 3), and it is harmful if swallowed (Category 4) . It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Future Directions
Methanesulfonic acid (MSA), a related compound, has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . This could potentially impact the use and production of cyclohexylmethyl methanesulfonate in the future.
Biochemical Analysis
Biochemical Properties
Cyclohexylmethyl methanesulfonate, like other methanesulfonates, acts as a biological alkylating agent Alkylating agents can transfer alkyl groups to various biomolecules, including enzymes and proteins, thereby altering their function
Cellular Effects
It is known that methanesulfonates can cause DNA damage , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves the fission of alkyl-oxygen bonds within the compound, which then react within the intracellular environment This can lead to the alkylation of various biomolecules, potentially affecting their function
Properties
IUPAC Name |
cyclohexylmethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABZFPLSDXDLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
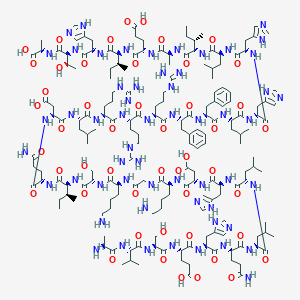
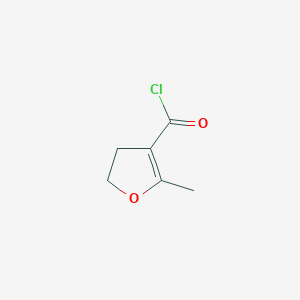

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
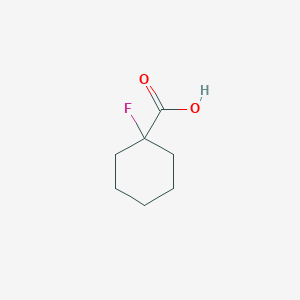

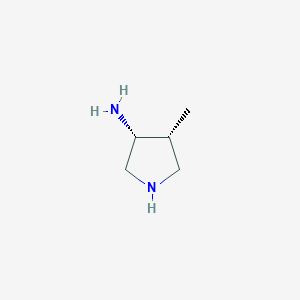


![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
